molecular formula C8H13ClN2O3 B13649721 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride

Cat. No.: B13649721
M. Wt: 220.65 g/mol
InChI Key: HCFJHNKKZQUVEJ-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N2O3·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various alkylated derivatives .

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O3.ClH/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8;/h9H,2-5H2,1H3;1H

InChI Key

HCFJHNKKZQUVEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNC2.Cl

Origin of Product

United States

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